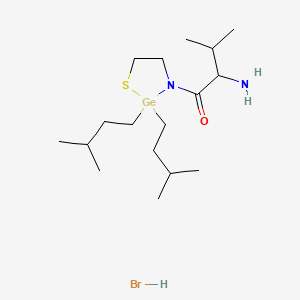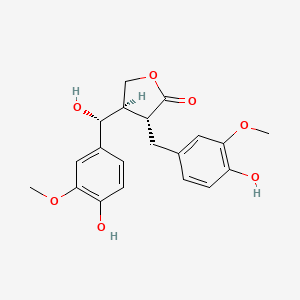
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves multiple steps, including the formation of the thiochroman core and the subsequent attachment of the hydroxy-phenylpiperidinyl-propyl side chain. The synthetic routes typically involve:
Formation of Thiochroman Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of Side Chain: The hydroxy-phenylpiperidinyl-propyl side chain is introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenyl-containing reagents.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce production costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiochroman derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpiperidinyl-propyl side chain may play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 8-((2-Hydroxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman include other thiochroman derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman: A derivative with a methoxy group instead of a hydroxy group.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring, leading to diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of the thiochroman core and the hydroxy-phenylpiperidinyl-propyl side chain, which may confer distinct chemical and biological properties.
Properties
| 153804-58-1 | |
Molecular Formula |
C23H29NO2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H29NO2S/c25-21(17-26-22-10-4-8-20-9-5-15-27-23(20)22)16-24-13-11-19(12-14-24)18-6-2-1-3-7-18/h1-4,6-8,10,19,21,25H,5,9,11-17H2 |
InChI Key |
ZEROLGWVEICMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCC(CC3)C4=CC=CC=C4)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
